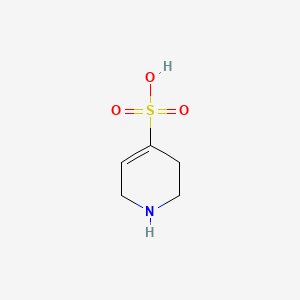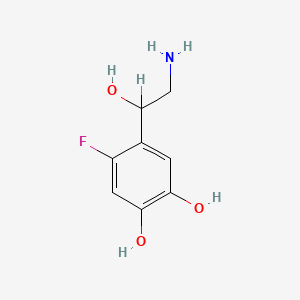
6-Fluoronorepinephrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol is a member of catechols.
Wissenschaftliche Forschungsanwendungen
Antidepressant-like Effects
6-Fluoronorepinephrine (6FNE), as a selective full α-adrenoceptor agonist, exhibits antidepressant-like effects. Administered in the 4th ventricle of mice, 6FNE shows significant anti-immobility effects in various depression-related tests, with effects comparable or superior to traditional antidepressants like desmethylimipramine. It appears to act mainly via the α2-receptor, contrasting with endogenous catecholamines which influence depressive behavior primarily through the α1-receptor. Additionally, 6FNE's antidepressant activity declines at higher doses, indicating a possible pro-depressant effect of one of the α-adrenoceptor subtypes (Stone et al., 2011).
Positron Emission Tomography (PET) Imaging
6FNE, particularly its radioactive form 6-[18F]fluoronorepinephrine, is effective in PET imaging of cardiac sympathetic innervation. Studies in baboons show that (-) and (+)-6-[18F]fluoronorepinephrine and 6-[18F]fluorodopamine have distinct kinetics in the heart. Pretreatment with desipramine, a norepinephrine reuptake inhibitor, significantly reduces cardiac uptake of these compounds, especially (-)-6-[18F]fluoronorepinephrine, suggesting its potential as a tracer for endogenous norepinephrine (Ding et al., 1993).
Binding to Adrenergic and Dopaminergic Receptors
Fluorocatecholamines like this compound demonstrate selectivity for α-adrenergic receptors, being more potent at these receptors than β-adrenergic receptors. This selectivity is influenced by the position of the fluorine substituent and the interactions of the ethanolamine side chain with fluorine (Nimit et al., 1980).
Neurotransmitter Properties
6F-NE formed from 6-fluorodopamine (6F-DA) in vivo is taken up and stored in adrenergic nerve terminals and can be released during sympathetic nerve stimulation. In the heart, the turnover rate of 6F-NE is similar to that of norepinephrine, and systemic administration to rats shows comparable vasopressor potency, indicating its role as a false adrenergic neurotransmitter (Chiueh et al., 1983).
Adrenergic Agonist Properties
This compound is identified as an alpha-adrenergic agonist. Biological properties conferred by fluorine substituents in peripheral and central adrenergically responsive systems show that this compound primarily exhibits alpha-adrenergic agonist properties (Kirk et al., 1979).
Interaction with Antidepressants
Chronic administration of antidepressants modifies the interaction between this compound and isoproterenol receptors in rat brain slices, suggesting a role in the antidepressant mechanism (Pilc & Enna, 1985).
Eigenschaften
CAS-Nummer |
86820-21-5 |
|---|---|
Molekularformel |
C8H10FNO3 |
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2 |
InChI-Schlüssel |
SBUQBFTXTZSRMH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Synonyme |
5-fluoronorepinephrine 6-fluoronorepinephrine 6-fluoronorepinephrine monohydrochloride, (+-)-isomer 6-fluoronorepinephrine oxalate (1:1) 6-fluoronorepinephrine, (+-)-isomer 6-fluoronorepinephrine, (R)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
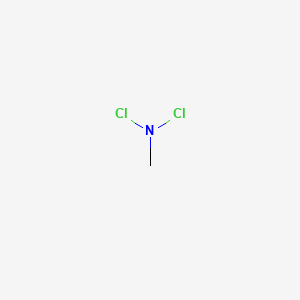

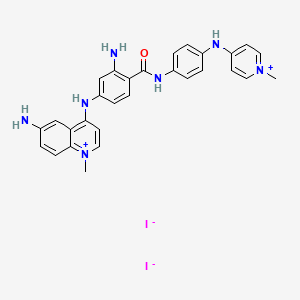
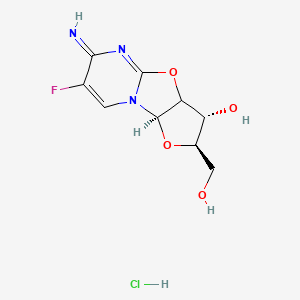
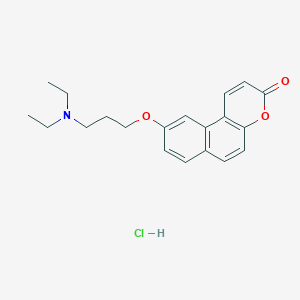
![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)
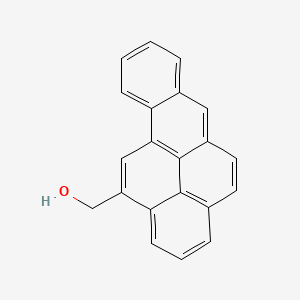
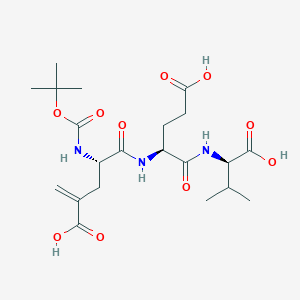
![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)
